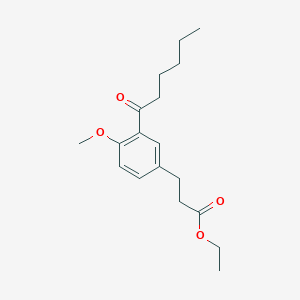
Dibutyl chlorophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl chlorophosphite: is an organophosphorus compound with the chemical formula C8H18ClO2P. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phosphorus atom bonded to a chlorine atom and two butyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibutyl chlorophosphite can be synthesized through the esterification of chlorophosphonic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or oxalyl chloride to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of chlorophosphonous acid dibutyl ester involves large-scale esterification processes. The use of continuous reactors and advanced distillation techniques ensures efficient production and separation of the ester from by-products. The process is optimized to minimize waste and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl chlorophosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Dibutyl chlorophosphite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of chlorophosphonous acid dibutyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction .
Comparación Con Compuestos Similares
Diisobutyl phthalate: Another ester with similar industrial applications.
Dibutyl phthalate: A commonly used plasticizer with similar chemical properties.
Triphenyl phosphite: An organophosphorus compound used as a stabilizer and antioxidant.
Uniqueness: Dibutyl chlorophosphite is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its versatility in both organic synthesis and industrial applications sets it apart from other similar compounds .
Propiedades
Número CAS |
4124-92-9 |
|---|---|
Fórmula molecular |
C8H18ClO2P |
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
dibutoxy(chloro)phosphane |
InChI |
InChI=1S/C8H18ClO2P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
RGBRNLMBUNZLQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(OCCCC)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














